

# Fenoxycarb: A Comparative Analysis of its Low-Toxicity Profile in Beneficial Insects

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## Compound of Interest

Compound Name: Fenoxycarb

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A detailed examination of **Fenoxycarb**'s toxicological data reveals a favorable safety profile for beneficial insects, particularly when compared to several alternative insecticide classes. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential role in integrated pest management (IPM) strategies.

**Fenoxycarb**, an insect growth regulator (IGR), exerts its effect by mimicking the action of juvenile hormone, a key regulator of insect development.<sup>[1][2]</sup> This mode of action is notably specific to insects, contributing to its generally low toxicity towards non-target organisms, including mammals and birds.<sup>[1][3]</sup> This guide delves into the quantitative toxicity data for **Fenoxycarb** and contrasts it with other major insecticide classes: neonicotinoids, organophosphates, pyrethroids, and spinosyns, focusing on their impact on honey bees and other beneficial arthropods.

## Comparative Toxicity to Honey Bees (*Apis mellifera*)

The following tables summarize the acute and chronic toxicity of **Fenoxycarb** and its alternatives to honey bees. Lower LD50, LC50, NOAEC, and LOAEC values indicate higher toxicity.

### Acute Toxicity Data

Table 1: Acute Contact and Oral Toxicity (LD50) of Various Insecticides to Adult Honey Bees

Insecticide Class	Active Ingredient	Contact LD50 (μ g/bee )	Oral LD50 (μ g/bee )
Insect Growth Regulator	Fenoxycarb	>100[4]	>109
Neonicotinoids	Clothianidin	0.022	0.00269
Imidacloprid	0.018	0.0037	0.1034
Thiamethoxam	0.030	0.005	
Organophosphates	Chlorpyrifos	0.1	
Dimethoate	0.15	0.16	0.1509
Pyrethroids	Cypermethrin	0.023	
Deltamethrin	0.0015	0.05	
Spinosyns	Spinosad	0.0036	0.057

LD50 (Lethal Dose 50): The dose required to kill 50% of the test population.

## Chronic Toxicity Data

Table 2: Chronic Oral Toxicity of Various Insecticides to Honey Bee Larvae and Adults

Insecticide Class	Active Ingredient	Test Duration	Endpoint	Value	Species Stage
Insect Growth Regulator	Fenoxycarb	22 days	NOAEC (adult emergence)	5 mg/kg (diet)	Larvae
22 days	LOAEC (adult emergence)	>6 ng/larva	Larvae		
Neonicotinoids	Clothianidin	10 days	LC50	0.0049 µg/bee/day	Adult
Imidacloprid	10 days	LC50	0.0042 µg/bee/day	Adult	
Organophosphates	Chlorpyrifos	5 days	NOAEC (survival)	< 0.5 mg/L (diet)	Larvae
5 days	LOAEC (survival)	0.8 mg/L (diet)	Larvae		
Pyrethroids	Cypermethrin	-	NOAEC	1 mg/L (diet)	Larvae
Spinosyns	Spinosad	-	-	Data not readily available	-

NOAEC (No Observed Adverse Effect Concentration): The highest concentration at which no adverse effects are observed. LOAEC (Lowest Observed Adverse Effect Concentration): The lowest concentration at which adverse effects are observed. LC50 (Lethal Concentration 50): The concentration required to kill 50% of the test population.

## Toxicity to Other Beneficial Insects

While data is more extensive for honey bees, studies on other beneficial insects also support **Fenoxycarb's** relative safety.

Table 3: Toxicity of **Fenoxycarb** and Alternative Insecticides to Other Beneficial Insects

Beneficial Insect	Insecticide Class	Active Ingredient	Endpoint	Value
Green Lacewing (Chrysoperla carnea)	Insect Growth Regulator	Fenoxycarb	-	Harmless at field rates
Neonicotinoids	Acetamiprid	LC50 (1st instar larvae)	71.54 mg/L	
Organophosphates	Chlorpyrifos	LC50 (1st instar larvae)	0.201 mg/L	
Pyrethroids	Lambda-cyhalothrin	LC50 (1st instar larvae)	4.66 mg/L	
Spinosyns	Spinosad	LC50 (1st instar larvae)	0.0096% solution	
Seven-spotted Ladybug (Coccinella septempunctata)	Insect Growth Regulator	Fenoxycarb	-	Harmless
Neonicotinoids	Acetamiprid	LC50 (2nd instar larvae)	9.412 mg/L	
Organophosphates	Chlorpyrifos	-	100% mortality after 72h	
Pyrethroids	Deltamethrin	LD50 (4th instar larvae)	0.98 ng/insect	
Spinosyns	Spinosad	-	Less toxic than Chlorpyrifos	
Spiders (Araneae)	Insect Growth Regulator	Fenoxycarb	-	Data not readily available
Neonicotinoids	Imidacloprid	-	Sublethal effects on behavior	

Organophosphates	-	-	Generally high toxicity
Pyrethroids	-	-	Generally high toxicity
Spinosyns	-	-	Data not readily available

## Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized laboratory tests. The following are detailed methodologies for key cited experiments.

### Honey Bee Acute Oral and Contact Toxicity Testing (OECD Guidelines 213 & 214)

These internationally recognized guidelines are the standard for assessing the acute toxicity of chemicals to adult honey bees.

**Objective:** To determine the median lethal dose (LD50) of a test substance after a single oral or contact exposure.

**Methodology:**

- **Test Organisms:** Young adult worker honey bees (*Apis mellifera*) of uniform age are collected from healthy, queen-right colonies.
- **Housing:** Bees are housed in small cages (e.g., stainless steel, approximately 8 x 6 x 4 cm) with adequate ventilation, typically in groups of 10. Cages are kept in a dark incubator at a controlled temperature (around 25°C) and humidity.
- **Diet:** A 50% (w/v) sucrose solution is provided as food.
- **Dose Preparation:** The test substance is dissolved or suspended in the sucrose solution for oral tests, or in a suitable solvent for contact tests. A geometric series of at least five concentrations is prepared.

- Exposure:
  - Oral (OECD 213): Bees are starved for up to 2 hours before being provided with a known volume of the treated sucrose solution. Food consumption is monitored to calculate the ingested dose. After the treatment period (typically a few hours), the treated food is replaced with a clean sucrose solution.
  - Contact (OECD 214): Bees are anesthetized (e.g., with carbon dioxide) and a precise droplet (typically 1  $\mu$ L) of the test solution is applied to the dorsal thorax of each bee using a microapplicator.
- Observations: Mortality and any abnormal behavioral effects are recorded at 4, 24, and 48 hours after exposure. The observation period can be extended to 72 or 96 hours if mortality increases significantly between 24 and 48 hours.
- Data Analysis: The LD50 value, along with its 95% confidence limits, is calculated using appropriate statistical methods (e.g., probit analysis). The No Observed Effect Dose (NOED) may also be determined.

## Honey Bee Larval Toxicity Test, Single Exposure (OECD Guideline 237)

This method assesses the acute toxicity of substances to honey bee larvae.

**Objective:** To determine the 72-hour median lethal dose (LD50) for honey bee larvae after a single exposure.

**Methodology:**

- **Test Organisms:** First instar (L1) synchronized larvae are grafted from healthy honey bee colonies.
- **Rearing System:** Larvae are individually placed in artificial cells within 48-well plates and reared in an incubator with controlled temperature (34-35°C) and high humidity.
- **Diet:** Larvae are fed a standardized artificial diet composed of royal jelly, sugars (glucose and fructose), and yeast extract. The diet composition is adjusted for different larval stages.

- **Exposure:** On day four of larval development, a single dose of the test substance is incorporated into the artificial diet and fed to the larvae.
- **Observations:** Mortality is recorded on days 5, 6, and 7. Immobility is the criterion for death.
- **Data Analysis:** The 72-hour LD50 is calculated based on the cumulative mortality at day 7. The No Observed Effect Dose (NOED) can also be estimated.

## IOBC/WPRS Testing Guidelines for Beneficial Arthropods

The International Organisation for Biological Control/West Palaearctic Regional Section (IOBC/WPRS) has developed a series of standardized methods to evaluate the side effects of pesticides on beneficial organisms.

**Objective:** To assess the lethal and sublethal effects of pesticides on various beneficial arthropods under laboratory, semi-field, and field conditions.

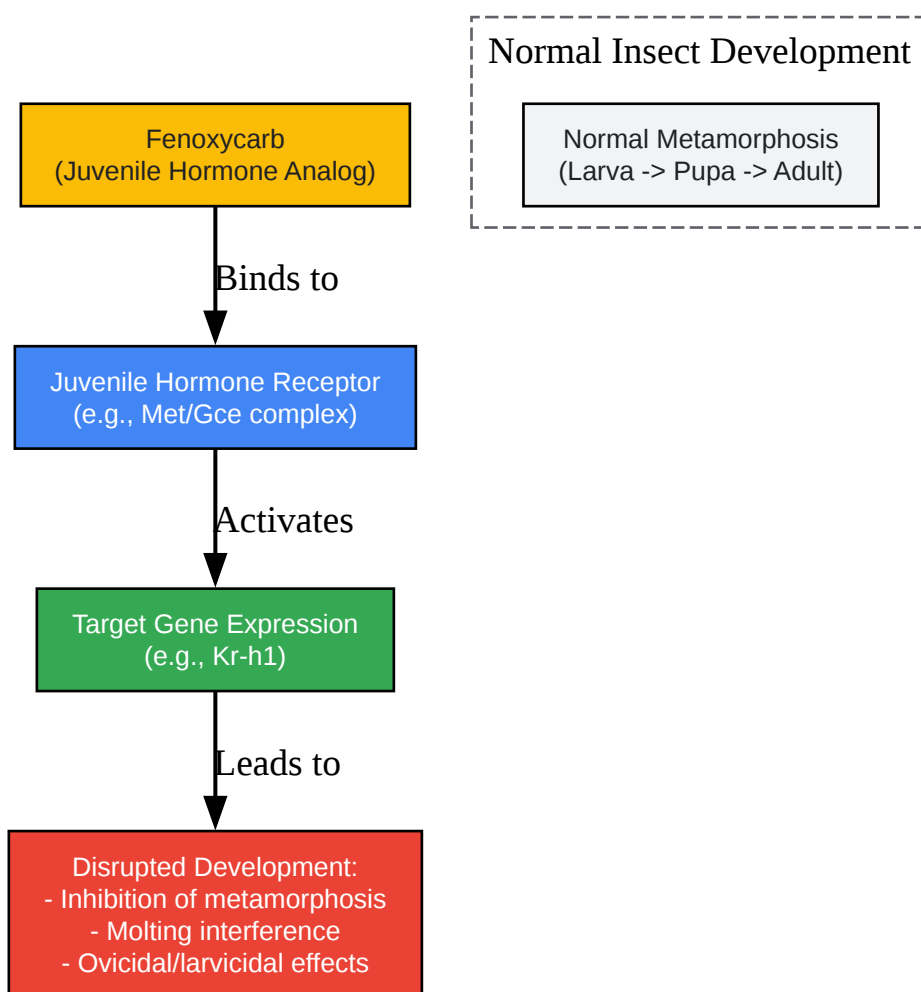
**General Methodology (Laboratory - Residual Contact):**

- **Test Species:** Specific guidelines exist for various species, including the green lacewing (*Chrysoperla carnea*) and the seven-spotted ladybug (*Coccinella septempunctata*).
- **Exposure Surface:** The test substance is applied to an inert surface, typically a glass plate, at a concentration equivalent to the field application rate.
- **Exposure:** The beneficial insects (larvae or adults, depending on the protocol) are confined on the treated surface for a defined period.
- **Endpoints:**
  - **Lethal Effects:** Mortality is assessed at specified time intervals.
  - **Sublethal Effects:** Depending on the species and life stage, endpoints can include effects on development, reproduction (fecundity and fertility), and behavior (e.g., predation rate).

- Classification: The results are often used to classify the pesticide into toxicity categories (e.g., harmless, slightly harmful, moderately harmful, harmful) based on the observed effects.

## Mode of Action and Signaling Pathway

**Fenoxycarb**'s insect-specific mode of action is a key determinant of its favorable toxicological profile. As a juvenile hormone analog, it disrupts the normal development of insects.



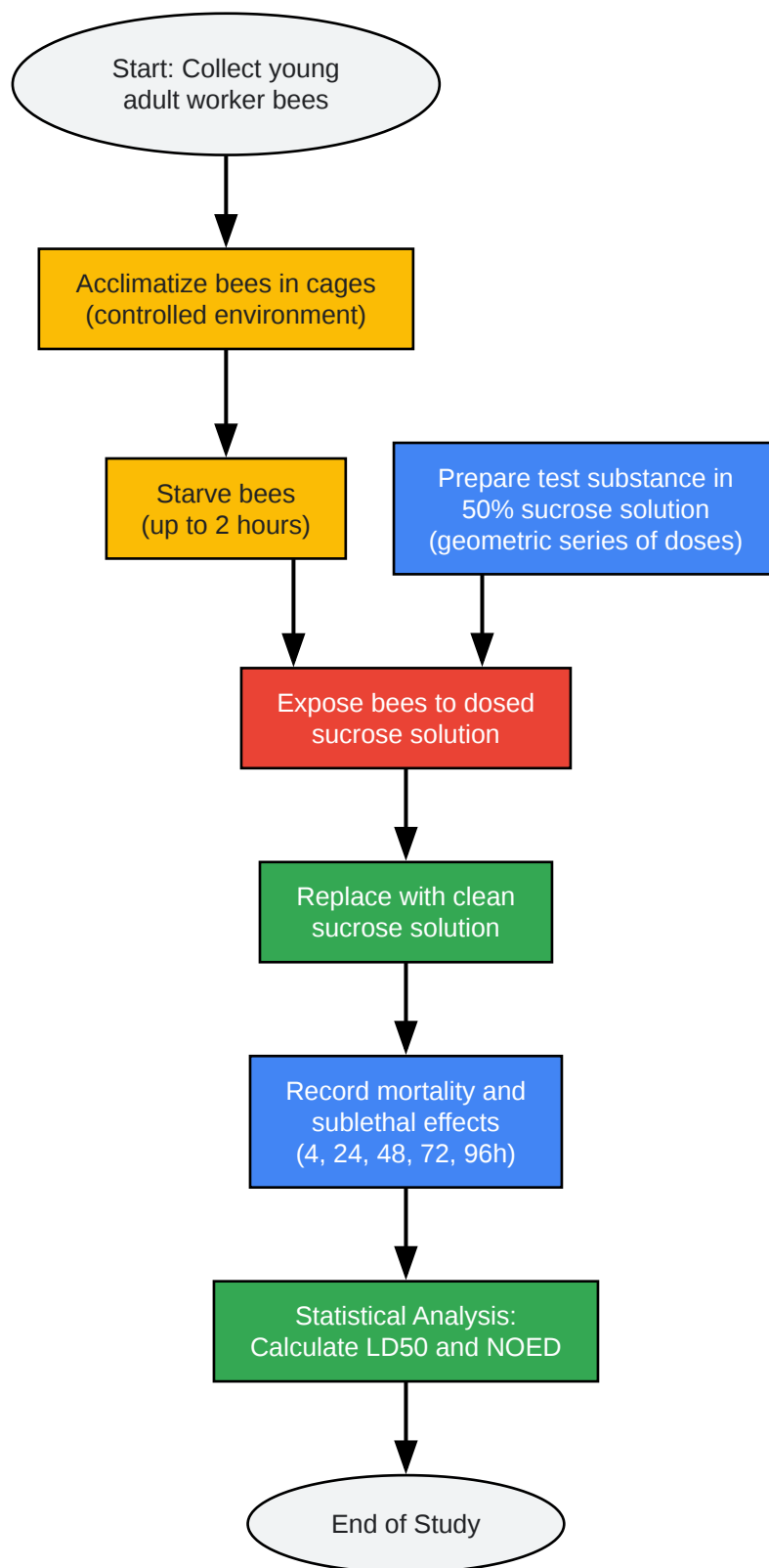
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Caption: **Fenoxycarb**'s mechanism of action as a juvenile hormone mimic.

## Experimental Workflow Diagram



The following diagram illustrates a typical workflow for an acute oral toxicity test on honey bees, based on OECD Guideline 213.



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Caption: Workflow for honey bee acute oral toxicity testing (OECD 213).

## Conclusion

The available data strongly support the classification of **Fenoxycarb** as an insecticide with low toxicity to beneficial insects, especially when compared to many neurotoxic alternatives. Its high LD50 values for honey bees and reported harmlessness to other beneficials at field-relevant concentrations make it a compelling candidate for inclusion in IPM programs aiming to minimize non-target impacts. However, as with any pesticide, careful consideration of application timing and methods is crucial to further mitigate any potential risks. Continued research into the chronic and sublethal effects of **Fenoxycarb** on a wider range of beneficial species will further refine our understanding of its ecological safety profile.

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